Methyl 6-fluorochroman-2-carboxylate
Overview
Description
Methyl 6-fluorochroman-2-carboxylate is a compound that falls within the category of fluorinated heterocyclic carboxylates. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physical and chemical properties of the molecule, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related fluorinated chroman derivatives has been explored in the literature. For instance, a method for the synthesis of methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate has been developed, which involves the substitution of a dimethylamino group by bioisosteric fragments using primary and secondary amines . This suggests that similar strategies could be employed for the synthesis of Methyl 6-fluorochroman-2-carboxylate, with potential modifications to the starting materials or reaction conditions.
Molecular Structure Analysis
While the specific molecular structure of Methyl 6-fluorochroman-2-carboxylate is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure, as well as various electronic properties of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, have been analyzed using techniques such as FT-IR, X-ray diffraction, and computational methods . These studies provide insights into the influence of fluorine atoms on the molecular geometry and electronic distribution, which could be extrapolated to understand the structure of Methyl 6-fluorochroman-2-carboxylate.
Chemical Reactions Analysis
The reactivity of fluorinated chroman derivatives can be quite diverse. For example, the reaction of methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate with amines to substitute the dimethylamino group has been documented . This indicates that Methyl 6-fluorochroman-2-carboxylate could potentially undergo similar nucleophilic substitution reactions, which could be useful in the synthesis of various bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine can affect the acidity, lipophilicity, and metabolic stability of the molecule. Although the specific properties of Methyl 6-fluorochroman-2-carboxylate are not provided, the analysis of similar compounds, such as the study of 5-Fluoro-2'-deoxyuridylate and its interaction with thymidylate synthetase, demonstrates the unique reactivity of fluorinated molecules . Additionally, the use of fluorogenic reagents for the detection of carboxylic acids in high-performance liquid chromatography highlights the sensitivity of fluorinated compounds to analytical techniques .
Scientific Research Applications
Synthesis and Structural Research
- Methyl 6-fluorochroman-2-carboxylate has been synthesized from p-fluorophenol, leading to the formation of its R- and S- enantiomers (Yang et al., 2005).
Antibacterial Applications
- Novel benzimidazoles derived from 6-fluorochroman-2-carboxylic acid have shown promising antibacterial activity, particularly against Salmonella typhimurium (Kumar et al., 2006).
Chemical Modification Studies
- A method for substituting the dimethylamino group with bioisosteric fragments in methyl 6-fluorochroman-2-carboxylate derivatives has been developed, showcasing diverse chemical modification capabilities (Кисель et al., 2013).
Application in Radiopharmaceuticals
- Methyl 6-fluorochroman-2-carboxylate is used in the synthesis of radiopharmaceuticals like 6-fluoro-3,4-dihydroxy-l-phenylalanine for neurologic and oncologic PET scans (Wagner et al., 2009).
Electrophile Studies
- The compound serves as a substrate for studying reactions with various electrophiles, contributing to broader research in organic chemistry (Zhu et al., 2003).
Pharmaceutical Research
- In pharmaceutical research, it's used in the synthesis of dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Environmental Toxicology
- Methyl 6-fluorochroman-2-carboxylate is part of studies in environmental toxicology, particularly in the biotransformation of fluorotelomer-based compounds (Butt et al., 2014).
Molecular Structure Analysis
- Its molecular structures are studied to understand interactions in side products during antitubercular agent synthesis (Richter et al., 2023).
Electrophile Synthesis
- The compound is involved in the synthesis of pyridine derivatives, aiding in the exploration of new synthetic routes in organic chemistry (Qunfeng et al., 2012).
Antimicrobial and Toxicity Studies
- Methyl 6-fluorochroman-2-carboxylate derivatives are also evaluated for their antimicrobial activities and toxicity levels, contributing to the development of new drugs (Tiwari et al., 2018).
Safety And Hazards
Future Directions
Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .
properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluorochroman-2-carboxylate | |
CAS RN |
874649-82-8 | |
Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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